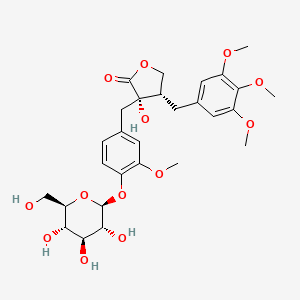
5-Methoxytracheloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxytracheloside is a lignan lactone isolated from the stems and leaves of Trachelospermum jasminoides . It belongs to the phenylpropanoid class of compounds and has a molecular formula of C28H36O13 with a molecular weight of 580.58 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytracheloside typically involves the extraction and isolation from the plant Trachelospermum jasminoides . The process includes the use of solvents and chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for lignan lactone synthesis involve the use of organic solvents, catalysts, and controlled reaction environments .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing solvent use, reaction times, and purification steps to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxytracheloside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups within the molecule, affecting its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lignan derivatives, while reduction and substitution can produce modified lignan lactones with varying biological activities .
Wissenschaftliche Forschungsanwendungen
5-Methoxytracheloside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of lignan biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 5-Methoxytracheloside involves its interaction with various molecular targets and pathways. It is known to inhibit specific signaling pathways, such as the IFN-γ/STAT1 and IL-6/STAT3 pathways, which are involved in inflammation and immune responses . By modulating these pathways, this compound exerts its anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methoxytracheloside include other lignan lactones such as trachelogenin, arctigenin, and matairesinol . These compounds share structural similarities and biological activities but differ in their specific molecular interactions and effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets and pathways. Its methoxy group and lactone ring contribute to its distinct chemical properties and biological activities, setting it apart from other lignan lactones .
Eigenschaften
Molekularformel |
C28H36O13 |
|---|---|
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
(3S,4S)-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1 |
InChI-Schlüssel |
QZJIAYGLGSOTEX-PJGUILDTSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



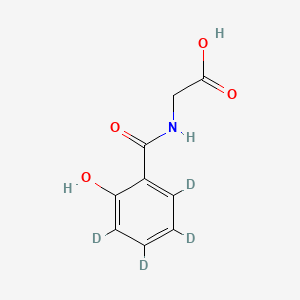
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
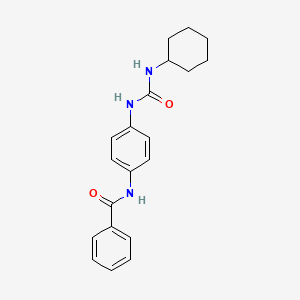
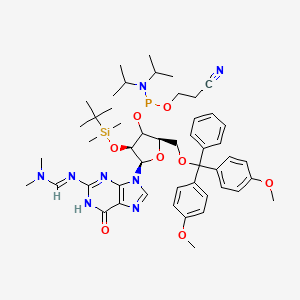
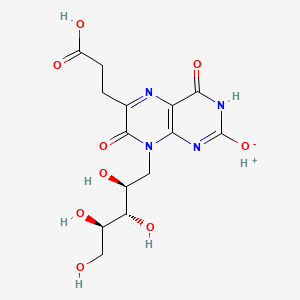




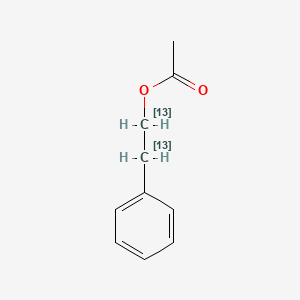
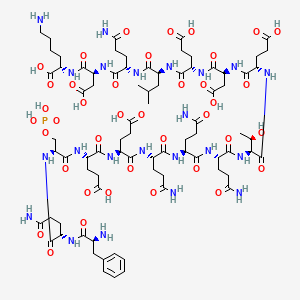

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
